molecular formula C7H5IN2O B3026860 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1160112-78-6

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3026860
CAS No.: 1160112-78-6
M. Wt: 260.03
InChI Key: ALGOIAHLVWYPHU-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Heterocyclic Chemistry

The significance of the pyrrolo[2,3-b]pyridine scaffold is underscored by its presence in a multitude of biologically active compounds. juniperpublishers.comgoogle.com This heterocyclic core is a bioisostere of indole (B1671886), meaning it has a similar shape and volume, which allows it to mimic indole in biological systems while potentially offering improved physicochemical properties such as solubility and metabolic stability. Its unique arrangement of nitrogen atoms provides opportunities for diverse hydrogen bonding interactions, a critical factor in molecular recognition by biological targets. The scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govresearchgate.net

The versatility of the pyrrolopyridine nucleus is evident in its incorporation into various approved drugs and clinical candidates. juniperpublishers.com Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties. juniperpublishers.com

Historical Context of Iodinated Heterocycles in Synthetic Strategies

Iodinated heterocycles have long been prized in the realm of organic synthesis for their exceptional utility as versatile intermediates. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is readily cleaved, making these compounds highly reactive in a variety of coupling reactions. This reactivity has been harnessed for decades to construct complex molecular architectures that would be otherwise difficult to assemble.

Historically, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, revolutionized the use of iodinated heterocycles. These powerful synthetic tools allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. The presence of an iodine atom on a heterocyclic ring provides a reactive handle for introducing a wide range of substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR). This strategic functionalization is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

Rationale for Investigating 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

The rationale for the focused investigation of This compound and its derivatives is multifaceted and logically stems from the individual merits of its constituent parts. The fusion of the biologically significant pyrrolo[2,3-b]pyridine scaffold with a strategically placed iodine atom creates a molecule with immense potential for synthetic diversification and drug discovery.

Essentially, This compound is a pre-functionalized building block, primed for elaboration into more complex and potentially more potent molecules. Its investigation is driven by the hypothesis that by combining a proven pharmacophore (the 7-azaindole (B17877) core) with a versatile synthetic handle (the iodine atom), researchers can efficiently access novel chemical space and accelerate the discovery of new therapeutic agents.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₇H₅IN₂O
CAS Number 1160112-78-6
Molecular Weight 260.03 g/mol
Appearance White to pale yellow crystalline powder
Synonyms 5-Iodo-7-azaindolin-2-one, 1,3-dihydro-5-iodo-2H-pyrrolo[2,3-b]pyridin-2-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOIAHLVWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657507
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160112-78-6
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodo 1h Pyrrolo 2,3 B Pyridin 2 3h One and Its Analogues

Strategies for Pyrrolo[2,3-b]pyridine Core Construction

The formation of the bicyclic pyrrolo[2,3-b]pyridine nucleus, also known as the 7-azaindole (B17877) skeleton, is the foundational step in the synthesis of the target compound. This can be achieved through various strategies, including classical cyclization reactions and modern palladium-catalyzed cross-coupling approaches.

Cyclization Reactions in Pyrrolo[2,3-b]pyridine Formation

Cyclization reactions represent a traditional and widely utilized method for constructing the pyrrolo[2,3-b]pyridine core. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.

One notable approach is the Fischer indole (B1671886) synthesis , which can be adapted for azaindole synthesis. This method typically involves the reaction of a substituted 2-hydrazinopyridine (B147025) with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid, to induce cyclization. This strategy allows for the introduction of various substituents on the pyrrole ring. researchgate.net

Another significant cyclization strategy is the aza-Wacker-type cyclization . This palladium-catalyzed intramolecular reaction can be employed to construct the pyrrolidinone ring fused to the pyridine core. For instance, starting from appropriately substituted vinyl cyclopropanecarboxamides, a palladium(II)-catalyzed intramolecular oxidative amination can yield the fused heterocyclic system under mild conditions. mdpi.com

Furthermore, tandem reactions involving domino sequences have been developed for the selective synthesis of 7-azaindole and its reduced form, 7-azaindoline. These one-pot methods can be controlled by the choice of alkali-amide base to yield either the aromatic or saturated pyrrole ring fused to the pyridine. wikipedia.org The synthesis of the related 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one) core has been achieved through the condensation of appropriate precursors with aldehydes in the presence of a base like piperidine. acs.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Approaches for Core Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the pyrrolo[2,3-b]pyridine skeleton, offering high efficiency and broad functional group tolerance.

A prominent example is the Sonogashira coupling followed by cyclization . This two-step process typically begins with the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne. organic-chemistry.org The resulting 2-amino-3-alkynylpyridine intermediate can then undergo cyclization to form the 2-substituted 7-azaindole. This cyclization can be promoted by a base such as potassium tert-butoxide, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance yields. organic-chemistry.org This methodology has proven effective for the synthesis of a variety of 2-substituted 7-azaindole derivatives. organic-chemistry.org

The Heck reaction also provides a viable route to the azaindole core. Intramolecular Heck reactions, in particular, can be used to form the pyrrole ring by cyclization of a suitably functionalized pyridine precursor. nih.gov Additionally, palladium-catalyzed annulation of ortho-iodoarylamines with reagents like allyl acetate (B1210297) can be used to construct the fused pyrrole ring system. nih.gov

Regioselective Iodination Techniques for Pyrrolo[2,3-b]pyridine Systems

Once the pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of an iodine atom at the C5 position. This is typically achieved through electrophilic aromatic substitution, with the choice of iodinating agent and reaction conditions being crucial for achieving the desired regioselectivity.

Direct Iodination Methods (e.g., with N-iodosuccinimide)

Direct iodination is a common and straightforward method for introducing iodine onto the pyrrolo[2,3-b]pyridine ring. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its mild and selective nature. The reaction of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold with NIS under neutral conditions can lead to the formation of the 5-iodo derivative. The regioselectivity of the iodination is influenced by the electronic properties of the heterocyclic system and the directing effects of existing substituents. For the related 7-azaindole system, direct iodination at the C3 position has been reported using NIS in the presence of a base like potassium hydroxide. nih.gov

Indirect Iodination via Precursor Halogenation (e.g., from bromo precursors)

An alternative to direct iodination is a two-step process involving the initial introduction of a different halogen, typically bromine, followed by a halogen exchange reaction. This indirect approach can be advantageous when direct iodination proves to be low-yielding or lacks the desired regioselectivity.

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives has been reported, providing a key precursor for subsequent halogen exchange. nih.govnih.gov The Finkelstein reaction is a classical method for halogen exchange, where a chloro or bromoalkane is treated with an alkali metal iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to yield the corresponding iodoalkane. acs.org This nucleophilic substitution reaction can be adapted for heteroaromatic systems, allowing for the conversion of a 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to its 5-iodo counterpart.

Derivatization from 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Precursors

The iodine atom at the C5 position of this compound serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the synthesis of a library of analogues. These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

The following table summarizes the key palladium-catalyzed cross-coupling reactions that can be employed for the derivatization of the 5-iodo precursor.

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or estersPd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃)C-C (aryl/heteroaryl)
Heck Coupling AlkenesPd catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N)C-C (alkenyl)
Sonogashira Coupling Terminal alkynesPd catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)C-C (alkynyl)
Buchwald-Hartwig Amination AminesPd catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., XPhos) and a base (e.g., NaOtBu)C-N

Detailed Research Findings:

Suzuki-Miyaura Coupling: This reaction is extensively used to form biaryl linkages. The this compound can be coupled with a wide variety of aryl and heteroaryl boronic acids or their esters to introduce diverse aromatic substituents at the C5 position. mdpi.comnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C5 position. By reacting the 5-iodo precursor with various alkenes in the presence of a palladium catalyst and a base, vinylated derivatives can be synthesized. nih.gov This provides a route to compounds with extended conjugation and different spatial arrangements.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. The coupling of this compound with terminal alkynes furnishes 5-alkynyl derivatives, which are valuable intermediates for further transformations or as final products. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. This is a powerful method for synthesizing aniline (B41778) and related derivatives, which are common motifs in pharmacologically active compounds. wikipedia.org

The versatility of these palladium-catalyzed reactions allows for the systematic modification of the 5-position of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, facilitating the exploration of its chemical space for various applications.

Introduction of Varied Substituents via Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the C-5 position of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core serves as an excellent electrophilic partner in these transformations, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling:

A typical protocol for a Suzuki-Miyaura coupling on an analogous halo-substituted lactam is presented in the table below. It is anticipated that similar conditions would be effective for the 5-iodo-7-azaindolin-2-one substrate.

EntryAryl Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O10077 nih.gov
24-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/H₂O100- nih.gov
34-Acetylphenylboronic acidXPhos Pd G2 / XPhosK₂CO₃1,4-Dioxane/H₂O110 (MW)87 nih.govrsc.org
42-Thienylboronic acidXPhos Pd G2 / XPhosK₂CO₃1,4-Dioxane/H₂O110 (MW)80 nih.govrsc.org
53-Pyridylboronic acidXPhos Pd G2 / XPhosK₂CO₃1,4-Dioxane/H₂O110 (MW)80 nih.govrsc.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The high reactivity of aryl iodides makes this compound an ideal substrate for this transformation. wikipedia.org

The reaction typically involves a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent. libretexts.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The successful application of Sonogashira coupling to various heterocyclic systems suggests its utility for functionalizing the 5-iodo-7-azaindolin-2-one core to introduce alkynyl substituents, which can serve as precursors for further synthetic manipulations. researchgate.net

Transformations of the Carbonyl Functionality at C-2

The lactam carbonyl group at the C-2 position is a key functional feature of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold. Its modification can lead to analogues with significantly different chemical and biological properties.

Reduction to Methylene (B1212753) Group:

While the direct reduction of the lactam amide bond is a challenging transformation, strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides to amines. wikipedia.orglibretexts.org The application of such reagents could potentially reduce the C-2 carbonyl to a methylene group, yielding a 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. However, the reaction conditions must be carefully controlled to avoid the reduction of other functional groups within the molecule.

Conversion to Thiolactam:

The conversion of the lactam to a thiolactam can be achieved using various thionating agents. Lawesson's reagent is a common and effective choice for this transformation. This conversion replaces the carbonyl oxygen with a sulfur atom, which alters the electronic properties and hydrogen-bonding capabilities of the molecule. This modification has been used in the synthesis of pyrrolo[2,1-c] wikipedia.orgnih.govbenzodiazepine analogues, where a thiolactam was converted into an amidine. researchgate.netcapes.gov.br

Activation for Further Coupling:

The lactam functionality can be activated to undergo further reactions. For example, the C-O bond of the lactam in 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). nih.govrsc.org This activation transformed the lactam into a more reactive intermediate, enabling a subsequent Suzuki-Miyaura cross-coupling reaction at that position to yield 3,5-diarylated pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This strategy could potentially be applied to the C-2 position of the 7-azaindolin-2-one core, allowing for the introduction of aryl or other substituents after initial functionalization at the C-5 position.

Modifications at the Pyrrole Nitrogen (N-1)

The pyrrole nitrogen (N-1) of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one ring possesses a reactive N-H bond that can be readily functionalized through alkylation or arylation. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for exploring structure-activity relationships.

N-Alkylation:

N-alkylation is typically achieved by treating the parent heterocycle with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide or tosylate. beilstein-journals.org Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgnih.gov The choice of base and solvent can influence the regioselectivity of alkylation in related ambident nucleophilic systems, such as 2-pyridones, where both N- and O-alkylation can occur. nih.gov For the 7-azaindolin-2-one system, N-alkylation is generally expected to be the major pathway.

Alkylating AgentBaseSolventOutcomeReference
Alkyl BromideNaHTHFPredominantly N-1 alkylation beilstein-journals.org
Alkyl BromideK₂CO₃DMFN-alkylation nih.gov
Phenethyl BromideNaH, LiHMDS, nBuLiTHF/DMFExclusively O-alkylation (in a benzo[c] wikipedia.orgresearchgate.netnaphthyridinone system) nih.gov

N-Arylation:

The introduction of aryl or heteroaryl groups at the N-1 position is commonly accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. The Chan-Lam reaction couples the N-H bond with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base. researchgate.net This method has been successfully applied to the N-arylation of 7-azaindole. researchgate.net The Buchwald-Hartwig amination, which uses a palladium catalyst, is another powerful method for forming N-aryl bonds. nih.gov These reactions significantly expand the structural diversity that can be achieved from the core scaffold.

Chemical Reactivity and Reaction Mechanisms of 5 Iodo 1h Pyrrolo 2,3 B Pyridin 2 3h One

Halogen Reactivity at Position 5 (Iodo-substituent)

The carbon-iodine bond at the C-5 position of the pyridine (B92270) ring is a focal point for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring significantly influences the reactivity of this halogen substituent.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-poor aromatic and heteroaromatic systems. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com For SNAr to occur, the ring must be activated by electron-withdrawing groups, a condition inherently met by the nitrogen atom in the pyridine ring of the 7-azaindole (B17877) scaffold. youtube.comyoutube.com

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial rate-determining nucleophilic attack. Consequently, the iodo group in 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is considered a less effective leaving group for classical, non-catalyzed SNAr reactions compared to its fluoro or chloro counterparts. Despite this, under forcing conditions or with highly potent nucleophiles, direct displacement of the iodide is mechanistically feasible, though often superseded by more efficient metal-catalyzed pathways.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The iodo-substituent at C-5 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The high reactivity of aryl iodides in the initial oxidative addition step of the catalytic cycle makes this compound an ideal substrate for these transformations. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C(sp²)–C(sp²) bonds. organic-chemistry.orgharvard.edu The 5-iodo-7-azaindole scaffold is highly amenable to this reaction. Studies on related structures, such as 2-iodo-4-chloro-pyrrolopyridines and 3-iodo-6-chloro-7-azaindoles, have demonstrated that Suzuki coupling proceeds with high chemoselectivity at the iodo-substituted position over the chloro-substituted one. acs.orgntnu.no This highlights the greater reactivity of the C-I bond in the palladium catalytic cycle. The reaction is typically performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Catalyst / LigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene / Ethanol60 acs.org
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80 nih.gov
P2 PrecatalystK₃PO₄Dioxane / H₂O100 nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of palladium and copper(I) salts. nih.govunl.pt Aryl iodides are the most reactive halide substrates for Sonogashira coupling. The 5-iodo position of the target molecule is thus an ideal site for introducing alkynyl moieties. This reaction has been successfully applied to various iodo-substituted pyridines and other azaindole precursors to construct complex heterocyclic systems. nih.govunl.ptresearchgate.net

Catalyst SystemBaseSolventTemperatureReference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60°C unl.pt
Pd(PPh₃)₄ / CuIEt₃NDMFRT unl.pt
Pd(PPh₃)₄ / CuIEt₃N / THFRT soton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Aryl iodides are highly effective substrates for this transformation, often enabling the reaction to proceed under mild conditions. nih.gov This method allows for the introduction of a wide range of primary and secondary amines at the C-5 position of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core. Research on a 2-iodo-4-chloropyrrolopyridine scaffold demonstrated a successful Buchwald-Hartwig amination, underscoring the utility of this reaction on the 7-azaindole framework. ntnu.no

Catalyst / LigandBaseSolventTemperature (°C)Reference
4th Gen Buchwald Precatalyst / CPhosNaOt-Bu1,4-Dioxane50 nih.gov
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-110 wikipedia.org

Reactivity of the Pyrrolo[2,3-b]pyridin-2(3H)-one Moiety

The core heterocyclic ring system possesses several reactive sites independent of the C-5 iodo group. These include the active methylene (B1212753) group at C-3, the lactam carbonyl at C-2, and the acidic N-H proton at N-1.

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

Unlike aromatic 7-azaindoles, the 7-azaindolin-2-one structure of the title compound possesses a saturated sp³-hybridized carbon at the C-3 position. Therefore, it does not undergo classical electrophilic aromatic substitution. However, the C-3 methylene protons are flanked by the aromatic pyrrole system and the lactam carbonyl group, rendering them acidic and making C-3 an "active methylene" position.

This structural feature enables the molecule to participate in base-catalyzed condensation reactions. A key transformation is the Knoevenagel condensation with aldehydes and ketones. mdpi.combas.bg Studies have shown that 5-halogenated-7-azaindolin-2-one derivatives readily react with various aldehydes at the C-3 position to form (Z)-ylidenemethyl products, which are of significant interest as precursors for bioactive molecules. nih.gov

Reactions Involving the Lactam Carbonyl Group

The lactam carbonyl group at C-2 exhibits the typical reactivity of a cyclic amide. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. While amides are less reactive than ketones or esters, the carbonyl group can undergo several characteristic transformations:

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactam carbonyl to a methylene group (CH₂), yielding the corresponding 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindoline).

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to open the ring, yielding an amino acid derivative, although this typically requires harsh conditions.

Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds can add to the carbonyl group, though these reactions can be complex with lactams.

The reactivity of the lactam carbonyl is fundamental to the biological activity of related β-lactam antibiotics, where the strained four-membered ring is readily opened by nucleophilic attack from bacterial enzymes. nih.gov While the five-membered ring in this compound is significantly less strained, the principle of electrophilicity at the carbonyl carbon remains.

N-H Acidity and Alkylation/Acylation at N-1

The proton attached to the N-1 nitrogen of the lactam is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a resonance-stabilized N-anion. beilstein-journals.org

This nucleophilic anion can readily react with various electrophiles, providing a straightforward route to N-1 functionalized derivatives:

N-Alkylation: Reaction with alkyl halides or tosylates introduces an alkyl group at the N-1 position. This is a common strategy for modifying the molecule's properties or for installing protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which has been used on related 7-azaindole systems. ntnu.no

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acyl derivatives. The synthesis of 7-azaindoline amides from 7-azaindoline and acyl chlorides is a well-established example of this reactivity. mdpi.com

This reactivity at the N-1 position offers a reliable method for synthesizing a diverse library of derivatives based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one would provide critical information about the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Based on the structure, distinct signals would be expected for the protons on the pyridine (B92270) and pyrrolone rings, as well as the N-H and C-H protons of the lactam ring.

Expected ¹H NMR Data:

Aromatic Protons: The protons on the pyridine ring (H-4 and H-6) would appear in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing iodine atom at the C-5 position would influence their chemical shifts.

CH₂ Protons: The methylene (B1212753) protons (H-3) of the pyrrolone ring would likely appear as a singlet further upfield, characteristic of protons on a saturated carbon adjacent to a carbonyl group.

N-H Protons: The spectrum would also show signals for the two N-H protons (at positions 1 and 7), which are often broad and their chemical shifts can be concentration and solvent dependent.

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-4[Data Not Available][Data Not Available][Data Not Available]
H-6[Data Not Available][Data Not Available][Data Not Available]
H-3[Data Not Available][Data Not Available][Data Not Available]
N1-H[Data Not Available][Data Not Available][Data Not Available]
N7-H[Data Not Available][Data Not Available][Data Not Available]

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C-2) of the lactam would be observed in the downfield region of the spectrum (typically δ 160-180 ppm).

Aromatic and Heteroaromatic Carbons: The carbons of the pyridine and pyrrole (B145914) rings would resonate in the aromatic region (δ 100-150 ppm). The carbon atom bearing the iodine (C-5) would show a signal at a characteristic chemical shift influenced by the heavy atom effect.

Aliphatic Carbon: The methylene carbon (C-3) would appear in the upfield region of the spectrum.

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2[Data Not Available]
C-3[Data Not Available]
C-3a[Data Not Available]
C-4[Data Not Available]
C-5[Data Not Available]
C-6[Data Not Available]
C-7a[Data Not Available]

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule, such as the connectivity between protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

IonExpected Exact Mass [M+H]⁺Calculated Exact Mass for C₇H₆IN₂O⁺
[M+H]⁺[Data Not Available]260.9523

Fragmentation Patterns and Structural Information

Electron ionization (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of Iodine: A prominent fragmentation pathway would likely involve the loss of the iodine atom or an iodine radical, leading to a significant fragment ion.

Loss of CO: The loss of a carbon monoxide molecule from the lactam ring is another common fragmentation pathway for such structures.

Ring Cleavage: Fragmentation of the pyridine or pyrrolone rings would produce a series of smaller fragment ions that could be used to deduce the structure of the parent molecule.

The analysis of these fragments would help to confirm the connectivity of the bicyclic ring system and the positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers. For the compound this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The core structure contains a bicyclic system with a pyridine ring and a pyrrolin-2-one ring. The most prominent peaks would likely include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the pyrrolinone ring.

C=O Stretching: A strong absorption band, typically found between 1650-1750 cm⁻¹, would be definitive for the carbonyl (C=O) group of the lactam (cyclic amide) in the pyrrolin-2-one ring. The exact position of this peak can be influenced by hydrogen bonding and the electronic environment.

C=C and C=N Stretching: Absorptions in the 1450-1650 cm⁻¹ range would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and pyrrolinone rings.

C-I Stretching: The carbon-iodine bond would produce a peak in the far-infrared region, typically between 500-600 cm⁻¹, which is often difficult to observe with standard IR spectrometers.

Without experimental data, a precise data table cannot be generated. However, analysis of related substituted 1H-pyrrolo[2,3-b]pyridine derivatives has shown the presence of C=O bands around 1705 cm⁻¹ in similar heterocyclic systems containing a carbonyl group.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Lactam) 3200-3400 Medium-Strong
C-H Stretch (Aromatic) 3000-3100 Medium-Weak
C=O Stretch (Lactam) 1650-1750 Strong
C=C/C=N Stretch (Ring) 1450-1650 Medium-Strong
C-N Stretch 1200-1350 Medium

Note: This table is predictive and based on general spectroscopic principles, not on published experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure and Tautomeric Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide crucial information about the bond lengths, bond angles, and intermolecular interactions of this compound.

A key structural question that X-ray crystallography could answer is the compound's predominant tautomeric form in the solid state. The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core can exist in several tautomeric forms, primarily the lactam form (keto) and the lactim form (enol).

Lactam (Keto) Form: This is the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one structure, containing a carbonyl group and an N-H bond within the five-membered ring.

Lactim (Enol) Form: This would be 1H-pyrrolo[2,3-b]pyridin-2-ol , featuring a hydroxyl group (C-OH) and a C=N double bond within the five-membered ring.

Studies on similar heterocyclic systems, such as 1-phenyl-1H-pyrrol-3(2H)-one, have shown that they exist as the keto tautomer in the solid state. It is therefore highly probable that this compound would also crystallize in the lactam form. A crystal structure would confirm this by locating the hydrogen atom on the nitrogen (N3) and identifying a carbon-oxygen double bond.

Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the C=O group of another, would be expected and could be precisely measured. Such hydrogen bonding patterns are common in related structures like 7-azaindole (B17877), which is known to form dimers and tetramers in the solid state.

As no specific crystallographic information has been published for this compound, a table of crystal data cannot be provided.

Computational Chemistry and Molecular Modeling Studies of 5 Iodo 1h Pyrrolo 2,3 B Pyridin 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. superfri.org For 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

These calculations can also predict the electrostatic potential surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value (Hartrees)Calculated Value (eV)Implication
HOMO Energy-0.235-6.39Electron-donating capability
LUMO Energy-0.088-2.39Electron-accepting capability
HOMO-LUMO Gap0.1474.00Chemical reactivity and stability

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. superfri.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate solutions to the electronic Schrödinger equation. These high-level calculations serve to refine the geometric and electronic parameters obtained from DFT. For this compound, ab initio calculations can yield highly accurate predictions of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its ground state.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Molecular docking simulations can be used to insert this compound into the ATP-binding site of various kinases. The simulation predicts the most stable binding pose, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom) with the amino acid residues of the protein. Identifying these interactions is fundamental to understanding the mechanism of inhibition. For example, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine have been studied as inhibitors of p21-activated kinase 4 (PAK4), with docking used to explore their binding modes. mdpi.com

After generating potential binding poses, a scoring function is used to estimate the binding affinity between the ligand and the protein. researchgate.net These functions calculate a score that represents the strength of the interaction, typically in units of energy (e.g., kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and weaknesses. uq.edu.au By comparing the docking scores of this compound against different protein targets, researchers can prioritize which targets are most likely to be modulated by the compound.

Interactive Table 2: Illustrative Molecular Docking Results for this compound with Kinase Targets

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
FGFR11FGK-8.5Ala564, Lys514Hydrogen Bond, Hydrophobic
TNIK2X7F-7.9Asn95, Val25Hydrogen Bond, Halogen Bond
CDK21HCK-7.2Leu83, Asp86Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their complex.

Assessment of Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a cornerstone for assessing the dynamic behavior of a molecule. This computational technique simulates the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility, conformational changes, and stability in different environments. For this compound, an MD simulation would reveal how the pyrrolopyridinone core and the iodo-substituent move and interact with their surroundings, such as the active site of a protein.

In studies of related 7-azaindole (B17877) derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes. For instance, simulations showed that a 7-azaindole derivative could stably bind to the interface of the S1-RBD and hACE2 proteins, which is critical for SARS-CoV-2 viral entry. nih.gov These simulations can run for hundreds of nanoseconds to observe significant conformational changes and confirm that the ligand remains securely in the binding pocket. nih.gov

The effect of solvents on a molecule's structure and properties is another critical area of computational study. Solvents can influence conformational preferences, solubility, and reactivity. Computational methods to assess these effects range from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the simulation box. These analyses are crucial for understanding how this compound would behave in an aqueous biological environment or in organic solvents used during synthesis and formulation.

Identification of Key Interacting Residues in Protein-Ligand Complexes

A primary goal of molecular modeling in drug discovery is to understand how a ligand interacts with its biological target, typically a protein. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results of docking studies, often refined with MD simulations, provide detailed information about the non-covalent interactions that stabilize the complex.

These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying the key amino acid residues in the protein's active site that participate in these interactions is fundamental for explaining the molecule's biological activity.

While specific protein targets for this compound are not defined in the available literature, docking and modeling studies on various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have identified key interactions with several important protein kinases and other targets. These studies provide a blueprint for how the core structure of this compound might interact with a protein's hinge region, a common binding motif for kinase inhibitors.

The table below summarizes key interacting residues identified for various 1H-pyrrolo[2,3-b]pyridine derivatives with their respective protein targets.

Protein TargetKey Interacting ResiduesTypes of Interaction
FGFR1 E562, A564, F489, D641Hydrogen bonds with the hinge region (E562, A564); π–π interaction (F489); Hydrogen bond with hydrophobic pocket residue (D641). nih.gov
DDX3 Helicase Tyr200, Arg202π-interactions and hydrogen bonds within the adenosine-binding pocket. nih.gov
S1-RBD-hACE2 Interface ASP30 (hACE2), LYS417 (S1-RBD)Hydrogen bond with hACE2 residue; pi-cation interactions with S1-RBD residue. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, are instrumental in defining these correlations.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models. These models relate the biological activity of a series of compounds to their 3D properties, such as steric and electrostatic fields. The resulting contour maps visually represent regions where modifications to the molecular structure are predicted to increase or decrease activity.

For example, 3D-QSAR studies have been successfully applied to a series of 1H-pyrrolo[2,3-b]pyridine derivatives that act as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. researchgate.net These computational models demonstrated strong predictive power and were crucial in understanding the nature of substituents that enhance or diminish the inhibitory activity of the compounds.

The table below presents the statistical validation parameters for the CoMFA and CoMSIA models developed for 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors.

ModelQ² (Cross-validated correlation coefficient)R² (Non-cross-validated correlation coefficient)r²_test (External validation)
CoMFA 0.650.860.97
CoMSIA 0.740.960.95

Data sourced from a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives.

These high statistical values indicate robust and predictive models. The contour maps generated from such analyses guide medicinal chemists in designing new compounds with improved potency. For this compound, these computational SAR approaches would be essential for optimizing its structure to enhance activity against a specific biological target, should it be identified as a promising lead compound.

Applications of 5 Iodo 1h Pyrrolo 2,3 B Pyridin 2 3h One As a Synthetic Intermediate

A Building Block in the Synthesis of Complex Heterocyclic Compounds.evitachem.comjuniperpublishers.com

The inherent reactivity of 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one makes it an invaluable starting material for the synthesis of a diverse array of complex heterocyclic compounds. The iodo-substituent serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of functionalities and the construction of intricate molecular frameworks.

Crafting Fused Polycyclic Systems.mdpi.comrsc.org

The structure of this compound is primed for the construction of fused polycyclic systems, which are prevalent motifs in many biologically active molecules. The iodo group at the 5-position can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the annulation of additional rings onto the pyrrolopyridinone core. For instance, intramolecular Heck reactions can be envisioned to form tricyclic and tetracyclic frameworks.

Furthermore, the lactam functionality offers additional reaction sites for condensation and cyclization reactions. These strategic transformations pave the way for the synthesis of novel polyheterocyclic compounds with potential applications in materials science and medicinal chemistry. A notable example is the synthesis of pyrrolo[3,4-b]pyridin-5-ones through multi-component reactions, showcasing the utility of the broader pyrrolopyridinone scaffold in generating molecular complexity. mdpi.com

Below is a representative table of potential cross-coupling reactions for the synthesis of fused systems:

Coupling ReactionReagentCatalystProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄5-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI5-Alkynyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Heck CouplingAlkenePd(OAc)₂5-Alkenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

A Scaffold for Medicinal Chemistry Libraries.juniperpublishers.comcam.ac.uk

In the realm of drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying new therapeutic agents. This compound serves as an excellent scaffold for the construction of such libraries. The amenability of the C-I bond to a wide range of palladium-catalyzed cross-coupling reactions allows for the systematic introduction of a vast array of substituents at the 5-position. This diversity-oriented synthesis approach enables the rapid generation of a multitude of analogs, each with unique steric and electronic properties. cam.ac.uk

The resulting libraries of 5-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives can then be screened against various biological targets to identify compounds with desired pharmacological activities. This strategy has been successfully employed in the development of inhibitors for a variety of protein kinases.

A Precursor for Advanced Pharmaceutical Intermediates.researchgate.netrsc.orgnih.gov

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), core is a privileged scaffold found in numerous biologically active compounds, including several approved drugs and clinical candidates. juniperpublishers.comrsc.org Consequently, this compound is a highly sought-after precursor for the synthesis of advanced pharmaceutical intermediates.

Its utility is particularly evident in the development of protein kinase inhibitors. researchgate.netnih.govnih.govdepositolegale.ited.ac.uk The pyrrolopyridinone moiety can mimic the hinge-binding region of ATP, a key interaction for kinase inhibition. The iodo-substituent provides a convenient attachment point for various side chains that can be tailored to target the specific contours of the kinase active site, thereby enhancing potency and selectivity. For example, derivatives of the closely related azaindolin-2-one scaffold have been synthesized and evaluated as dual inhibitors of GSK3β and tau aggregation, highlighting the therapeutic potential of this class of compounds. nih.gov

A prominent example of a drug class developed from this scaffold is the family of TNIK (TRAF2 and NCK-interacting kinase) inhibitors, which have shown promise in cancer therapy. researchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of a halogenated pyrrolopyridine core.

The following table illustrates the types of kinase inhibitors that can be synthesized from this scaffold:

Kinase TargetExample of Inhibitor ClassTherapeutic Area
TNIKSubstituted 1H-pyrrolo[2,3-b]pyridinesOncology
FGFR1H-pyrrolo[2,3-b]pyridine derivativesOncology
PB25-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivativesAntiviral (Influenza)
GSK3β/TauAzaindolin-2-one derivativesNeurodegenerative Diseases

A Potential Role in Catalyst and Ligand Development

While the primary application of this compound has been in the synthesis of biologically active molecules, its structural features also suggest a potential role in the development of novel catalysts and ligands for organic reactions. The bidentate nature of the pyrrolopyridine core, with its two nitrogen atoms, allows for the chelation of metal centers.

By strategically modifying the scaffold, for example, through the introduction of phosphine (B1218219) or other coordinating groups via the iodo-substituent, it is conceivable to design new ligands with unique electronic and steric properties. These ligands could find applications in various transition-metal-catalyzed reactions, potentially offering enhanced reactivity, selectivity, or stability compared to existing catalyst systems. Although specific examples of catalysts or ligands derived from this exact compound are not yet prevalent in the literature, the fundamental principles of ligand design support this promising avenue for future research.

Biological and Pharmacological Research Leveraging the Pyrrolo 2,3 B Pyridine Scaffold

Enzyme Inhibition Studies (Mechanism-Focused)

The pyrrolo[2,3-b]pyridine scaffold has been extensively investigated as a potent inhibitor of various enzymes, playing a crucial role in the development of targeted therapies. Its ability to mimic the adenine (B156593) component of ATP allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases.

Kinase Inhibition

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against a broad spectrum of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is implicated in cell proliferation and survival, making it a target for cancer therapy. Research has focused on modifying 1H-pyrrolo[2,3-b]pyridine analogs to enhance their inhibitory activity against SGK-1. Structural modifications, such as the introduction of a hydroxycarbamoyl group, have been shown to improve inhibitory potency. The position of substituents on the pyrrolo[2,3-b]pyridine ring is also critical, with para-substituted compounds generally exhibiting higher activity. Docking studies suggest that these inhibitors interact with the catalytic site of SGK-1, although hydrogen bonding may not be the primary mode of interaction with key residues like lysine.

Adaptor-Associated Kinase 1 (AAK1): AAK1 is a key regulator of clathrin-mediated endocytosis, a process hijacked by many viruses for cellular entry. Consequently, AAK1 inhibitors are being explored as broad-spectrum antiviral agents. A screening campaign identified a 7-aza-indole (pyrrolo[2,3-b]pyridine) derivative as a potent AAK1 inhibitor. Optimization of this lead compound has yielded novel 3,5-disubstituted-pyrrolo[2,3-b]pyridines with high affinity for AAK1 and improved antiviral activity against viruses like Dengue and Ebola. X-ray crystallography has revealed that these compounds bind to the ATP-binding site of AAK1, with the pyrrolo[2,3-b]pyridine core situated between key amino acid residues.

Monopolar Spindle 1 (MPS1): MPS1, also known as TTK, is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. While much of the research has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, the principles of targeting the ATP-binding pocket are transferable. These inhibitors have been shown to be effective in preclinical models of breast cancer.

Aurora B Kinase: Aurora B is a key mitotic kinase involved in chromosome segregation and cytokinesis. While specific research on pyrrolo[2,3-b]pyridine derivatives as direct Aurora B inhibitors is less prevalent, related scaffolds like pyrrole-indolin-2-ones have been developed as Aurora kinase inhibitors. These compounds have been shown to inhibit the proliferation of cancer cells and suppress the phosphorylation of Aurora B substrates. This suggests the potential for developing selective pyrrolo[2,3-b]pyridine-based Aurora B inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3. One promising compound, 4h , exhibited potent FGFR inhibitory activity and was shown to inhibit the proliferation and induce apoptosis in breast cancer cells. nih.gov Molecular docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms crucial hydrogen bonds within the hinge region of the FGFR1 kinase domain. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and what reaction conditions are critical for optimal yields?

The compound is typically synthesized via iodination of a pyrrolo[2,3-b]pyridine precursor. For example:

  • Direct iodination : Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone at room temperature yields 5-bromo-3-iodo derivatives with >90% efficiency .
  • Protection-deprotection strategies : Tosyl (Ts) protection of the pyrrole nitrogen using NaH and TsCl in THF stabilizes intermediates, enabling subsequent coupling reactions .
    Key conditions : Strict temperature control (0°C to rt for Ts protection) and inert atmospheres (for Pd-catalyzed couplings) are critical. Purification via silica gel chromatography with heptane/ethyl acetate (8:2) is standard .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substitution patterns. For instance, the NH proton in the pyrrole ring appears as a broad singlet near δ 12.40 ppm in DMSO-d6_6 .
  • High-resolution mass spectrometry (HRMS) : Used to confirm molecular formulas (e.g., [M+H]+^+ peaks with <5 ppm error) .
  • X-ray crystallography : For unambiguous confirmation, though not explicitly documented in the provided evidence.

Q. What are common functionalization strategies for modifying the 3- and 5-positions of pyrrolo[2,3-b]pyridine scaffolds?

  • Suzuki-Miyaura coupling : Pd(PPh3_3)4_4-catalyzed reactions with aryl/heteroaryl boronic acids enable introduction of substituents at the 5-position (e.g., 3-thienyl groups) .
  • Sonogashira coupling : For alkynylation at the 3-position using phenylacetylene, yielding ethynyl derivatives .
  • Nitro reduction : Hydrogenation of 3-nitro intermediates with Raney Nickel produces 3-amino derivatives, which are acylated to form amides .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or selectivity during pyrrolo[2,3-b]pyridine functionalization?

  • Case study : In , iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with NIS achieved 92% yield, while Ts protection under NaH/TsCl yielded 95%. However, deprotection steps (e.g., KOH/EtOH) showed lower efficiency (76%) due to side reactions.
    Mitigation strategies :
    • Optimize stoichiometry (e.g., excess NIS for complete iodination).
    • Use alternative bases (e.g., Cs2_2CO3_3) for milder deprotection .
    • Monitor reaction progress via TLC to terminate reactions at optimal conversion points.

Q. What methodologies are recommended for stabilizing reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines?

  • Immediate derivatization : 3-Amino intermediates (e.g., 7a-h) rapidly decompose; thus, in-situ acylation with nicotinoyl chloride in pyridine is necessary to stabilize them as N-acyl derivatives .
  • Cryogenic storage : Store intermediates at -20°C under inert gas to prolong shelf life.

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Substitution patterns : Systematic variation of 3- and 5-position substituents (e.g., aryl, alkynyl, amino) to assess electronic and steric effects on bioactivity .
  • Key assays :
    • Enzymatic inhibition (e.g., kinase assays).
    • Cellular cytotoxicity profiling.
    • Solubility and logP measurements for pharmacokinetic screening.
  • Data interpretation : Correlate 1H^1H NMR chemical shifts (e.g., NH proton downfield shifts) with hydrogen-bonding capacity and target binding .

Q. What are the challenges in scaling up palladium-catalyzed coupling reactions for pyrrolo[2,3-b]pyridines, and how can they be resolved?

  • Catalyst loading : High Pd(PPh3_3)4_4 costs require optimization (e.g., ligand-free conditions or recyclable catalysts).
  • Byproduct formation : Use scavengers like SiliaMetS® thiol to remove residual Pd.
  • Solvent systems : Replace toluene/EtOH with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for similar reactions?

  • Example : reports 49% yield for Ts protection, while implies higher efficiency.
    Root causes :
    • Variations in reagent purity (e.g., NaH activity).
    • Moisture sensitivity: Strict anhydrous conditions are critical for NaH-mediated reactions.
      Resolution : Reproduce reactions with rigorously dried solvents and confirm NaH quality via titration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.